Phosphinothricin

説明

特性

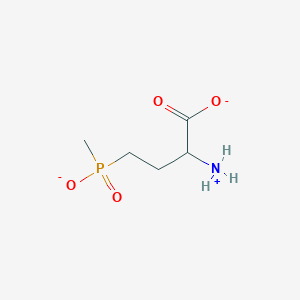

分子式 |

C5H11NO4P- |

|---|---|

分子量 |

180.12 g/mol |

IUPAC名 |

2-azaniumyl-4-[methyl(oxido)phosphoryl]butanoate |

InChI |

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/p-1 |

InChIキー |

IAJOBQBIJHVGMQ-UHFFFAOYSA-M |

正規SMILES |

CP(=O)(CCC(C(=O)[O-])[NH3+])[O-] |

同義語 |

2-amino-4-methylphosphinobutyric acid ammonium glufosinate ammonium-DL-homoalanine-4-yl(methyl)-phosphinate Basta DL-glufosinate glufosinate glufosinate ammonium glufosinate-ammonium glufosinate-P phosphinothricin phosphinothricin hydrochloride phosphinothricin hydrochloride, (S)-isomer phosphinothricin, (S)-isomer phosphinothricin, barium (1:1) salt, (+-)-isomer phosphinothricin, calcium (2:1) salt, (S)-isomer phosphinothricin, copper (+2) salt phosphinothricin, diammonium salt phosphinothricin, dipotassium salt, (S)-isomer phosphinothricin, disodium salt phosphinothricin, disodium salt, (S)-isomer phosphinothricin, monoammonium salt phosphinothricin, monoammonium salt, (S)-isomer phosphinothricin, monopotassium salt, (S)-isomer phosphinothricin, monosodium salt phosphinothricin, monosodium salt, (S)-isomer phosphinothricin, sodium salt, (S)-isome |

製品の起源 |

United States |

科学的研究の応用

Herbicide Application

Mechanism of Action:

Phosphinothricin acts by irreversibly inhibiting glutamine synthetase, disrupting nitrogen assimilation in plants. This leads to ammonia accumulation, which is toxic to many plant species. The herbicide is particularly effective against broadleaf weeds and certain grass species.

Case Study: Glufosinate-Tolerant Soybeans

A notable application of this compound is in the development of glufosinate-tolerant soybean varieties. These genetically engineered soybeans express this compound acetyltransferase (PAT), an enzyme that detoxifies the herbicide before it can harm the plant. The introduction of the pat gene from Streptomyces viridochromogenes allows these soybeans to survive applications of glufosinate while effectively controlling weed populations .

Table 1: Comparison of Herbicide Resistance Mechanisms

| Crop Type | Resistance Mechanism | Source Gene |

|---|---|---|

| Soybean | This compound acetyltransferase | Streptomyces viridochromogenes |

| Corn | PAT gene | Streptomyces viridochromogenes |

| Cotton | Bar gene | Streptomyces hygroscopicus |

Genetic Engineering

This compound is used as a selection agent in the transformation of various crops. The ability to tolerate this compound allows researchers to select successfully transformed plants that have incorporated desired traits.

Case Study: Transformation of Citrus

In citrus plants, this compound was employed to select for genetically modified lines resistant to the herbicide. This method allowed for efficient identification of successful transformations and the development of new citrus varieties with improved disease resistance and yield .

Plant Growth Regulation

Recent studies have shown that this compound can also stimulate plant growth at low concentrations, a phenomenon known as hormesis. This biphasic response indicates that while high concentrations are toxic, lower doses can enhance biomass production.

Research Findings:

A study on Lotus corniculatus demonstrated that treatment with low concentrations of this compound (≤ 50 μM) resulted in increased biomass, attributed to the activation of chloroplastic glutamine synthetase isoforms .

Table 2: Effects of this compound Concentrations on Plant Growth

| Concentration (μM) | Effect on Biomass Production |

|---|---|

| ≤ 50 | Stimulation |

| > 100 | Inhibition |

Research Applications

This compound serves as a valuable tool in research settings for studying nitrogen metabolism and enzyme inhibition mechanisms. Its ability to selectively inhibit glutamine synthetase makes it an effective agent for investigating metabolic pathways involved in plant stress responses.

Case Study: Hormesis in Plant Physiology

Research has highlighted the dual effects of this compound on plant physiology, where it induces stress responses at higher concentrations while promoting growth at lower levels. This has implications for understanding how plants adapt to environmental stresses and could inform agricultural practices aimed at optimizing crop yields under varying conditions .

準備方法

Enzymatic Synthesis via Coupled Transaminase Systems

Reaction Mechanism and Enzyme Coordination

The enzymatic synthesis of L-phosphinothricin from 4-(hydroxymethylphosphinyl)-2-oxobutyric acid (HMPB) relies on a two-step transamination process. A phosphinothricin-specific transaminase (PST) and glutamate oxaloacetate transaminase (GOT) are coupled to drive the reaction equilibrium toward product formation. PST transfers an amino group from glutamate to HMPB, yielding L-phosphinothricin and α-ketoglutarate. GOT regenerates glutamate by transaminating aspartate to oxaloacetate, which spontaneously decarboxylates to pyruvate, thereby preventing reverse reactions.

Optimization of Enzyme Ratios and Cofactors

The molar ratio of PST to GOT critically influences conversion rates. At a PST:GOT ratio of 1:10, 74% conversion is achieved within 55 hours, whereas a 1:1 ratio increases the rate to 86% under identical conditions. Pyridoxal phosphate (5–100 μM) serves as a cofactor, enhancing transaminase activity. Manganese chloride (1 mM) further accelerates the reaction by stabilizing enzyme conformations, boosting conversion from 76% to 88% after 24 hours.

Table 1: Effect of Enzyme Ratios on L-Phosphinothricin Conversion

| PST:GOT Ratio | Conversion at 55 Hours (%) |

|---|---|

| 1:10 | 74 |

| 1:1 | 86 |

| 1:0 | 20 |

Substrate Stoichiometry and Temperature

Equimolar amounts of aspartate to HMPB (0.8–1.2:1) maximize yield, while glutamate is added catalytically (0.01–0.2:1 relative to HMPB). The reaction proceeds optimally at 30–40°C, with higher temperatures (up to 70°C) tolerated due to the thermostability of engineered transaminases.

Chemoenzymatic Hydrolysis of N-Acylated Derivatives

Amidase-Catalyzed Resolution

A chemoenzymatic route resolves racemic N-phenylacetyl-d,l-phosphinothricin using an immobilized amidase from Pseudomonas fluorescens. The enzyme selectively hydrolyzes the L-enantiomer, achieving 49.9% conversion and >99.9% enantiomeric excess (ee) in 6 hours at 500 mM substrate concentration. Unreacted D-enantiomer is racemized via base-catalyzed thermal treatment and recycled, increasing the total yield to 69.4% after one cycle.

Industrial Scalability

In a stirred-tank reactor, the immobilized amidase retains 95% activity after 100 batches, producing L-phosphinothricin at 8.21 g·L⁻¹·h⁻¹. This method eliminates costly chiral chromatography and reduces waste generation, making it economically viable for large-scale production.

Table 2: Performance of Immobilized Amidase in Batch Reactions

| Parameter | Value |

|---|---|

| Substrate Concentration | 500 mM |

| Conversion per Batch | 49.9% |

| Productivity | 8.21 g·L⁻¹·h⁻¹ |

| Operational Stability | 100 batches |

Continuous Production Using Immobilized Transaminases

Enzyme Immobilization and Reactor Design

Partially purified transaminase from Escherichia coli K-12 is covalently immobilized on epoxy-activated VA-Biosynth carriers. The immobilized enzyme retains 75% activity after 53 days of intermittent operation in a column reactor, producing >50 g·L⁻¹·h⁻¹ of L-phosphinothricin. Operational stability is attributed to matrix-induced conformational stabilization and reduced protease accessibility.

Process Parameters and Yield

The reactor operates optimally at pH 8.0–9.5 and 55°C, with a substrate feed of 100 mM HMPB and 300 mM glutamate. Under these conditions, 76–90% of HMPB is converted to L-phosphinothricin, depending on flow rate and contact time.

Table 3: Long-Term Stability of Immobilized Transaminase

| Duration (Days) | Residual Activity (%) |

|---|---|

| 0 | 100 |

| 14 | 92 |

| 35 | 83 |

| 53 | 75 |

Purification and Isolation Strategies

Comparative Analysis of Synthesis Methods

Yield and Efficiency

Industrial Applicability

Immobilized systems are preferred for continuous manufacturing, while chemoenzymatic routes suit batch processes with racemization capabilities. Enzymatic coupling remains limited by enzyme production costs despite its high yield.

Q & A

Q. What is the biochemical mechanism by which phosphinothricin inhibits glutamine synthetase in plants?

this compound (PT) acts as a competitive inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism. PT binds to the active site of GS, blocking the ATP-dependent conversion of glutamate and ammonium to glutamine. This inhibition disrupts nitrogen assimilation, leading to toxic ammonium accumulation and chloroplast damage, ultimately causing plant cell death .

Methodological Considerations:

- Enzyme Assays : Use purified GS and PT in vitro to measure inhibition kinetics (e.g., IC₅₀ values) via spectrophotometric detection of ADP/ATP turnover.

- In Vivo Validation : Apply PT to plant tissues and quantify ammonium levels using colorimetric assays (e.g., Berthelot reaction) to correlate inhibition with physiological effects .

Q. How is this compound resistance detected in genetically modified crops?

Resistance is typically conferred by the pat or bar genes encoding this compound acetyltransferase (PAT), which acetylates PT to a non-toxic form. Detection involves:

- PCR Amplification : Primers targeting the pat gene (e.g., forward: 5′-ATGAGCCCAGAACGACGCCC-3′; reverse: 5′-TCAGTGCCTCTCCAGTTCCA-3′) .

- Protein Activity Assays : ELISA or enzymatic assays measuring PAT activity in plant extracts using PT and acetyl-CoA as substrates .

Experimental Design:

Q. What role does this compound play in selecting transgenic plant tissues during transformation?

PT is used as a selective agent in plant transformation to eliminate non-transgenic cells. Transgenic tissues expressing PAT survive, while non-resistant cells die due to GS inhibition.

Protocol Optimization:

- Promoter Selection : Use constitutive promoters (e.g., CaMV 35S or maize Ubi1) for robust pat/bar expression. In potato, Ubi1-driven bar achieved 3.3% selection efficiency, outperforming nos or 35S promoters .

- Dose-Response Testing : Titrate PT concentrations (e.g., 2–10 mg/L) to balance selection stringency and tissue viability .

Advanced Research Questions

Q. How can experimental design address variability in this compound efficacy across plant species or tissues?

Variability arises from differences in PAT expression, PT uptake, and tissue-specific metabolic rates.

Methodological Strategies:

- Tissue-Specific Promoters : Test promoters like RbcS (leaf-specific) or Tubulin (root-specific) to localize PAT expression.

- Quantitative PCR : Measure pat/bar transcript levels across tissues to correlate expression with resistance .

- Multi-Species Trials : Compare PT efficacy in model (e.g., Arabidopsis) and crop species (e.g., potato, rice) under controlled environmental conditions .

Q. What molecular mechanisms underlie conflicting data on this compound resistance in field vs. laboratory settings?

Discrepancies may stem from:

- Environmental Factors : Light intensity affects PT uptake and degradation; high light accelerates photodegradation, reducing field efficacy .

- Gene Silencing : Epigenetic silencing of transgenes in field-grown plants reduces PAT expression over generations.

Analytical Approaches:

Q. How can researchers resolve contradictions in this compound’s antibiotic activity in bacterial vs. plant systems?

PT exhibits antibiotic properties in bacteria but is ineffective unless delivered via peptide carriers (e.g., this compound tripeptide, PTT).

Experimental Framework:

- Membrane Permeability Assays : Use fluorescent PT analogs to compare uptake in E. coli vs. plant protoplasts.

- Peptide Engineering : Synthesize PTT analogs (e.g., PT-alanine-alanine) and test hydrolysis rates by bacterial peptidases .

Key Recommendations for Researchers

- Replication : Use ≥3 biological replicates in PT efficacy studies to account for environmental variability .

- Ethical Reporting : Adhere to NIH guidelines for preclinical data transparency, including raw datasets and statistical codes .

- Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。